![molecular formula C11H9BrF3NO B1529419 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1412417-17-4](/img/structure/B1529419.png)
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Übersicht
Beschreibung
“3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a compound that contains a trifluoromethyl group . It is used in the pharmaceutical industry for testing .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . In one method, 1-(3-(trifluoromethyl)phenyl)ethanone, bromine, sodium bromide, and carbon tetrachloride are added to a flask equipped with a gas absorption device, a reflux condenser, and a thermometer . The mixture is stirred and heated to reflux, and then sulfuric acid is slowly added .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 308.1 . More detailed properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Research on related bromo- and trifluoromethyl-substituted compounds demonstrates their utility as intermediates in the synthesis of biologically active molecules. For instance, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an important intermediate for synthesizing compounds with potential biological activities (Wang et al., 2016). This suggests that 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one could similarly serve as a key intermediate in the synthesis of novel therapeutic agents.
Photophysical Property Studies
Compounds containing pyrrole and bromo groups have been studied for their photophysical properties. For example, a study on bromo rhenium(I) carbonyl complexes with pyrrole moieties revealed insights into the effect of pyrrole on the photophysical properties of these complexes (Si et al., 2009). This kind of research is vital for the development of materials with specific optical properties, suggesting potential applications in materials science and photonic devices.
Spectroscopic and Theoretical Studies
The spectroscopic and theoretical analysis of compounds with bromo and trifluoromethyl groups, such as 5-Bromo-2-(trifluoromethyl)pyridine, provides critical information on their molecular structure and properties (Vural & Kara, 2017). These studies are foundational for understanding the reactivity and interaction of such compounds in various chemical contexts, paving the way for their application in catalysis, materials science, and drug development.
Application as Catalysts
Research on related compounds has demonstrated their potential application as catalysts in chemical reactions. For instance, a study on a tetra-nuclear macrocyclic Zn(II) complex derived from a related compound showed its efficacy as a catalyst in oxidation reactions (Wang et al., 2021). This suggests that 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one could also find applications in catalysis, potentially enhancing the efficiency of chemical processes.
Eigenschaften
IUPAC Name |
3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPSOHIBDAEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



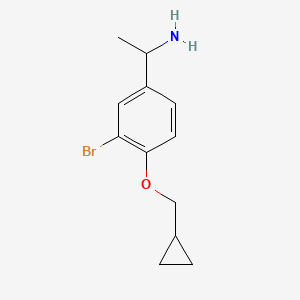
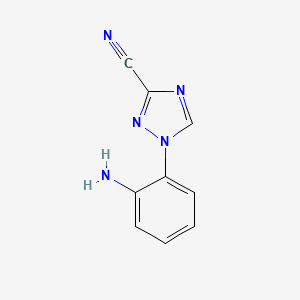
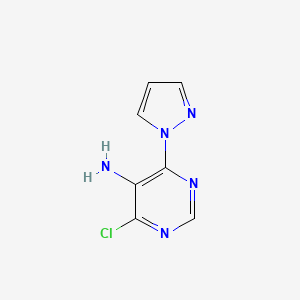
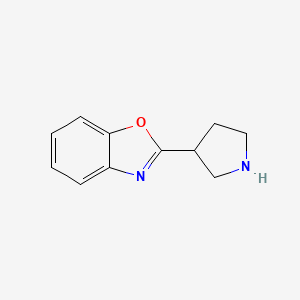
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
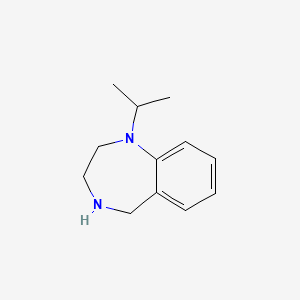
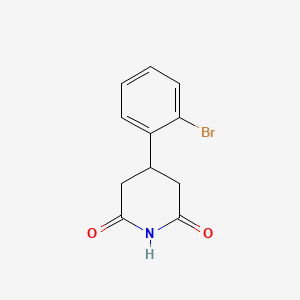
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
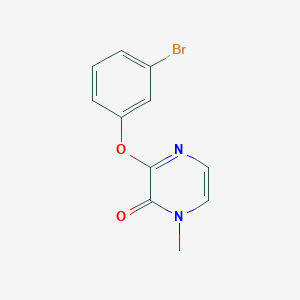
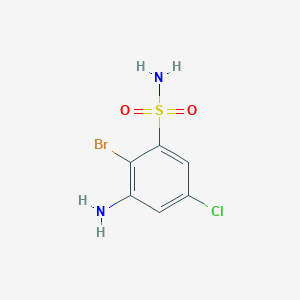
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
